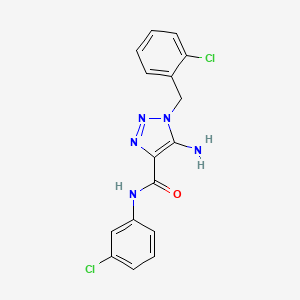

5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 2-chlorobenzyl azide, and the alkyne precursor is 3-chlorophenylacetylene.

Amination: The resulting triazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the triazole ring.

Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the amine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

Catalysts: Using copper(I) catalysts for the Huisgen cycloaddition to improve reaction efficiency.

Solvents: Selecting appropriate solvents to enhance solubility and reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially yielding dechlorinated or hydrogenated products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dechlorinated or hydrogenated triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Material Science:

Biology

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity, and this compound could be explored for its potential to inhibit bacterial or fungal growth.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry

Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

Polymer Additives: Could be used as an additive in polymers to enhance their properties.

Wirkmechanismus

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chlorobenzyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar core structure but differ in substituents.

Benzyltriazoles: Compounds such as 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

Uniqueness

Substituent Effects: The presence of both 2-chlorobenzyl and 3-chlorophenyl groups in 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, potentially leading to distinct biological activities.

Amino Group: The amino group at the 5-position of the triazole ring can participate in additional hydrogen bonding, enhancing its interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Biologische Aktivität

5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound's structure includes a triazole ring, an amino group, and two chlorinated aromatic substituents, which contribute to its potential pharmacological properties.

- Molecular Formula : C16H13Cl2N5O

- Molecular Weight : 364.21 g/mol

- IUPAC Name : 5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves:

- Formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction.

- Introduction of the amino group at the 5-position via amination.

- Formation of the carboxamide group through reaction with a suitable carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and influencing their activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0063 μmol/mL |

| Compound B | S. aureus | 0.012 μmol/mL |

| Compound C | Candida albicans | 0.025 μmol/mL |

These findings suggest that the structural components of triazoles can enhance their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. For example, in vitro studies have shown that certain analogs exhibit promising activity against lung cancer cell lines (H460), with IC50 values indicating significant cytotoxic effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | H460 | 6.06 |

| Compound Y | H1299 | 8.15 |

Mechanistic studies revealed that these compounds induce apoptosis and reactive oxygen species (ROS) generation in cancer cells, highlighting their potential as therapeutic agents.

Case Study 1: Antitrypanosomal Activity

A study evaluated the trypanocidal effect of various triazole analogs against Trypanosoma cruzi. The results demonstrated that specific derivatives showed IC50 values significantly lower than traditional treatments, indicating enhanced efficacy against both extracellular and intracellular forms of the parasite.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human lipoxygenase enzymes by triazole derivatives. The study found that some compounds exhibited selective inhibition profiles, suggesting potential applications in inflammatory diseases.

Eigenschaften

IUPAC Name |

5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-1-2-7-13(10)18/h1-8H,9,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJZSYKXIRIMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.